molecular formula C21H31FO2 B14351704 2-Fluoro-4-pentylphenyl 4-propylcyclohexane-1-carboxylate CAS No. 90311-40-3

2-Fluoro-4-pentylphenyl 4-propylcyclohexane-1-carboxylate

Cat. No.: B14351704
CAS No.: 90311-40-3
M. Wt: 334.5 g/mol
InChI Key: DDVCDWMFEWDKTL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-pentylphenyl 4-propylcyclohexane-1-carboxylate can be achieved through esterification reactions. One common method involves the reaction of 2-Fluoro-4-pentylphenol with 4-Propylcyclohexane-1-carboxylic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-pentylphenyl 4-propylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-pentylphenyl 4-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenyl 4-propylcyclohexane-1-carboxylate
  • 2-Fluoro-4-ethylphenyl 4-propylcyclohexane-1-carboxylate
  • 2-Fluoro-4-butylphenyl 4-propylcyclohexane-1-carboxylate

Uniqueness

2-Fluoro-4-pentylphenyl 4-propylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoro group and the pentyl chain on the phenyl ring can enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties.

Properties

CAS No.

90311-40-3

Molecular Formula

C21H31FO2

Molecular Weight

334.5 g/mol

IUPAC Name

(2-fluoro-4-pentylphenyl) 4-propylcyclohexane-1-carboxylate

InChI

InChI=1S/C21H31FO2/c1-3-5-6-8-17-11-14-20(19(22)15-17)24-21(23)18-12-9-16(7-4-2)10-13-18/h11,14-16,18H,3-10,12-13H2,1-2H3

InChI Key

DDVCDWMFEWDKTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C=C1)OC(=O)C2CCC(CC2)CCC)F

Origin of Product

United States

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